N-[2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-yl]propanamide
Description
N-[2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-yl]propanamide is a chemical compound with the molecular formula C19H21ClN4O and a molecular weight of 356.85 g/mol . This compound is known for its unique structure, which includes a benzotriazole ring substituted with a butylphenyl group and a chloro group, making it an interesting subject for various chemical and industrial applications.
Properties
Molecular Formula |
C19H21ClN4O |
|---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
N-[2-(4-butylphenyl)-6-chlorobenzotriazol-5-yl]propanamide |
InChI |
InChI=1S/C19H21ClN4O/c1-3-5-6-13-7-9-14(10-8-13)24-22-17-11-15(20)16(12-18(17)23-24)21-19(25)4-2/h7-12H,3-6H2,1-2H3,(H,21,25) |
InChI Key |
WSAPOKACGQXNGK-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)CC |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)CC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-yl]propanamide typically involves the reaction of 4-butylphenylamine with 6-chloro-2H-benzotriazole-5-carboxylic acid under specific conditions. The reaction is often facilitated by the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond . The reaction conditions usually include an inert atmosphere, controlled temperature, and the use of solvents like dichloromethane or dimethylformamide.
Chemical Reactions Analysis
N-[2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-yl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.
Scientific Research Applications
N-[2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of certain enzymes and the modulation of signaling pathways .
Comparison with Similar Compounds
N-[2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-yl]propanamide can be compared with similar compounds such as:
N-(4-butylphenyl)-3-(2-chloro-3-methoxyphenyl)propanamide: This compound has a similar structure but includes a methoxy group instead of a benzotriazole ring.
N-(4-butylphenyl)-2-chloropropanamide: This compound lacks the benzotriazole ring and has a simpler structure.
The uniqueness of this compound lies in its benzotriazole ring, which imparts specific chemical and biological properties that are not present in the similar compounds mentioned above.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
